molecular formula C12H10ClNOS B14702624 N-(4-Chlorophenyl)benzenesulfinamide CAS No. 14934-02-2

N-(4-Chlorophenyl)benzenesulfinamide

Cat. No.: B14702624
CAS No.: 14934-02-2
M. Wt: 251.73 g/mol
InChI Key: JPPSAQZNPMSNRP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)benzenesulfinamide is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Chlorophenyl)benzenesulfinamide can be synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture. The process involves cyclic voltammetry and differential pulse voltammetry, where the one-electron oxidation of 4-chloroaniline is followed by a disproportionation reaction to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve the reaction between 4-chloroaniline and benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)benzenesulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)benzenesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)benzenesulfinamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function and leading to the disruption of cellular processes. This inhibition can result in antiproliferative effects on cancer cells and antimicrobial activity against bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)benzenesulfinamide is unique due to its specific substitution pattern and its ability to inhibit carbonic anhydrase IX selectively. This selectivity makes it a valuable compound for targeted therapeutic applications .

Properties

CAS No.

14934-02-2

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

N-(4-chlorophenyl)benzenesulfinamide

InChI

InChI=1S/C12H10ClNOS/c13-10-6-8-11(9-7-10)14-16(15)12-4-2-1-3-5-12/h1-9,14H

InChI Key

JPPSAQZNPMSNRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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